molecular formula C12H12N2O3 B14024798 Methyl4-methoxy-6-methylquinazoline-2-carboxylate

Methyl4-methoxy-6-methylquinazoline-2-carboxylate

Cat. No.: B14024798
M. Wt: 232.23 g/mol
InChI Key: AUVDYCWXVPWODV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-6-methylquinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C12H12N2O3. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-6-methylquinazoline-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-6-methylquinazoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-methylquinazoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 4-methoxy-6-methylquinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-6-methylquinazoline-2-carboxylate involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-6-methylquinazoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the ester functionality, make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-methoxy-6-methylquinazoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-7-4-5-9-8(6-7)11(16-2)14-10(13-9)12(15)17-3/h4-6H,1-3H3

InChI Key

AUVDYCWXVPWODV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2OC)C(=O)OC

Origin of Product

United States

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